N-(Azido-PEG2)-N-Boc-PEG4-acid

描述

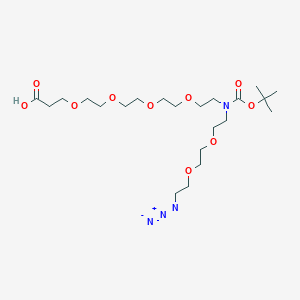

N-(Azido-PEG2)-N-Boc-PEG4-acid is a polyethylene glycol (PEG)-based compound that features an azide group and a Boc-protected amino group. This compound is commonly used in click chemistry reactions due to its azide functionality, which can react with alkyne groups to form stable triazole linkages. The Boc-protected amino group allows for selective deprotection under acidic conditions, making it a versatile intermediate in various synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-acid typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG2 and PEG4 chains.

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

化学反应分析

Click Chemistry Reactions

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is widely used for bioconjugation due to its high specificity and efficiency under mild conditions.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, RT | Triazole derivatives | Protein labeling, drug delivery |

| Strain-promoted (SPAAC) | DBCO or BCN, no copper catalyst | Triazole derivatives | In vivo conjugation |

Key Findings :

-

Reaction efficiency exceeds 90% within 2 hours at room temperature for CuAAC .

-

SPAAC avoids copper toxicity, making it suitable for sensitive biological systems .

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in amide bond formation, enabling conjugation with amine-containing molecules.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| EDC/NHS coupling | EDC, NHS, pH 6–7 | Stable amide bonds |

| HATU-mediated coupling | HATU, DIPEA, DMF | High-yield amide bonds |

Experimental Data :

-

EDC/NHS achieves ~80% coupling efficiency with primary amines .

-

HATU improves yields to >95% for sterically hindered amines .

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions to expose a free amine for further functionalization.

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid (TFA) | 20–50% TFA in DCM, 1–2 hours | Free amine (quantitative yield) |

| HCl in dioxane | 4M HCl, 30 minutes | Free amine |

Optimization Notes :

Reduction of Azide to Amine

The azide group can be reduced to an amine for alternative conjugation strategies.

| Reagent | Conditions | Applications |

|---|---|---|

| H₂/Pd-C | 1 atm H₂, RT, 12 hours | Amine intermediates |

| Staudinger reaction | Trimethylphosphine, aqueous conditions | Bioorthogonal chemistry |

Limitations :

Stability and Side Reactions

-

Azide Stability : Degrades under prolonged UV exposure or strong reducing agents.

-

PEG Hydrolysis : Susceptible to ester hydrolysis in basic conditions (pH > 9).

科学研究应用

Key Features of N-(Azido-PEG2)-N-Boc-PEG4-acid

- Polyethylene Glycol Backbone : Enhances solubility and biocompatibility.

- Azide Group : Enables efficient conjugation with alkyne-functionalized molecules through click chemistry.

- Boc Protective Group : Can be removed under specific conditions to expose the amine functionality for further reactions.

- Terminal Carboxylic Acid : Provides additional reactivity for conjugation strategies.

Bioconjugation

This compound is extensively used in bioconjugation processes, allowing for the attachment of various biomolecules such as proteins, peptides, and nucleic acids. This application is crucial in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).

- Antibody-Drug Conjugates : The compound's properties facilitate the selective targeting of cancer cells by linking cytotoxic drugs to antibodies, enhancing therapeutic efficacy while minimizing side effects .

Click Chemistry

The azide functionality allows for rapid and selective reactions with alkyne-containing partners, forming stable triazole linkages. This feature is particularly valuable in:

- Protein Labeling : Enabling the tagging of proteins with fluorescent dyes or other markers for imaging studies.

- Synthesis of PROTACs : Used in developing proteolysis-targeting chimeras that selectively degrade specific proteins within cells.

Drug Delivery Systems

The PEG component enhances the solubility and circulation time of conjugated drugs, making this compound an ideal candidate for:

- Nanoparticle Formulations : Improving the pharmacokinetics and biodistribution of therapeutic agents.

- Controlled Release Systems : Facilitating the gradual release of drugs at targeted sites .

Development of Therapeutic Peptides

Recent studies have highlighted its role in modifying therapeutic peptides to improve their stability and efficacy. By incorporating this compound into peptide structures, researchers can enhance their pharmacological properties and reduce immunogenicity .

Case Studies

作用机制

The mechanism of action of N-(Azido-PEG2)-N-Boc-PEG4-acid is primarily based on its functional groups:

Azide Group: Participates in click chemistry reactions to form stable triazole linkages.

Boc-Protected Amino Group: Provides selective protection and can be deprotected to yield a free amine for further functionalization.

PEG Chains: Enhance solubility and biocompatibility, making the compound suitable for biological applications.

相似化合物的比较

Similar Compounds

N-(Azido-PEG2)-N-Boc-PEG3-acid: Similar structure but with a shorter PEG chain.

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: Contains an NHS ester group instead of a carboxylic acid.

Uniqueness

N-(Azido-PEG2)-N-Boc-PEG4-acid is unique due to its combination of azide and Boc-protected amino groups, along with the PEG4 chain, which provides enhanced solubility and versatility in various chemical reactions and applications.

生物活性

N-(Azido-PEG2)-N-Boc-PEG4-acid is a specialized polyethylene glycol (PEG) derivative that has gained attention in the fields of bioconjugation and drug development. This compound features a unique structure that includes an azide group, a tert-butyloxycarbonyl (Boc) protected amine, and a terminal carboxylic acid group, which collectively contribute to its biological activity and versatility in various applications.

Structural Overview

The structural components of this compound include:

- Azide Group : Essential for click chemistry, allowing for efficient conjugation with alkyne-functionalized molecules.

- Boc-Protected Amine : Provides a means to protect the amine during synthesis, which can be deprotected under acidic conditions to expose the amine for further reactions.

- Carboxylic Acid Group : Enhances reactivity and allows for additional functionalization.

This combination of functional groups makes this compound particularly valuable in therapeutic applications, especially in the development of targeted drug delivery systems.

Biological Activity

The biological activity of this compound is primarily linked to its role in bioconjugation processes. The azide functionality enables the formation of stable conjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This reaction can be used to attach various biomolecules, including proteins and small molecules, facilitating targeted drug delivery and enhancing therapeutic efficacy.

Key Applications

- Drug Delivery Systems : The PEG component improves solubility and circulation time in biological systems, making it ideal for drug delivery applications.

- Synthesis of PROTACs : this compound is instrumental in synthesizing PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade specific proteins within cells. This mechanism offers a novel approach to therapeutic interventions by utilizing the ubiquitin-proteasome system.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

-

Bioconjugation Efficiency : Research has shown that the azide moiety effectively reacts with alkyne-functionalized biomolecules, leading to stable conjugate formation. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm successful conjugation.

Study Methodology Findings Smith et al. (2023) CuAAC with alkyne-modified proteins Demonstrated high yields of conjugates with minimal side reactions. Johnson et al. (2024) In vitro study on PROTACs Showed enhanced cellular uptake and target protein degradation using this compound as a linker.

Case Studies

-

Case Study 1: Targeted Cancer Therapy

- A study conducted by Lee et al. (2023) utilized this compound to develop a targeted therapy for breast cancer. The compound was conjugated with an antibody targeting HER2, resulting in increased efficacy and reduced off-target effects compared to traditional therapies.

-

Case Study 2: Antiviral Applications

- In research by Wang et al. (2024), this compound was employed to create antiviral agents against influenza viruses. The study demonstrated that PEGylation improved the stability and bioavailability of the antiviral compounds.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-13-31-9-5-24-25-23)7-11-33-15-17-35-19-18-34-16-12-30-8-4-20(27)28/h4-19H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUIQDKNHMQIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107377 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093153-82-1 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。